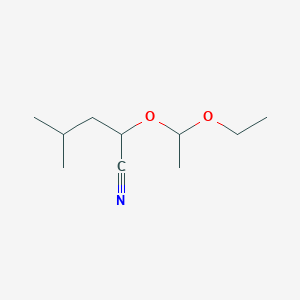![molecular formula C17H18F3NO2S2 B14511641 N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-04-7](/img/structure/B14511641.png)
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethanesulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can undergo redox reactions, influencing cellular processes. These interactions can affect various signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-(phenylsulfanyl)acetamide: Similar in structure but lacks the trifluoromethanesulfonamide group.
Thiazoles: Contain a sulfur atom and have diverse biological activities.
Uniqueness
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the trifluoromethanesulfonamide and phenylsulfanyl groups.
Propiedades
Número CAS |
62677-04-7 |
|---|---|
Fórmula molecular |
C17H18F3NO2S2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-(2,6-diethyl-4-phenylsulfanylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S2/c1-3-12-10-15(24-14-8-6-5-7-9-14)11-13(4-2)16(12)21-25(22,23)17(18,19)20/h5-11,21H,3-4H2,1-2H3 |
Clave InChI |
XZHLOGJIDMRCBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1NS(=O)(=O)C(F)(F)F)CC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
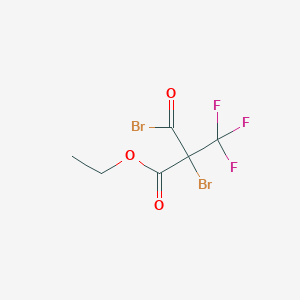
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)

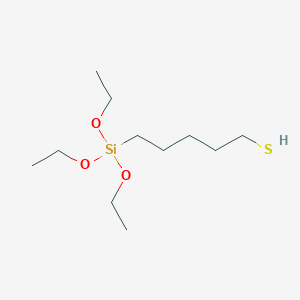
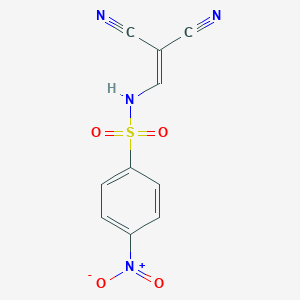
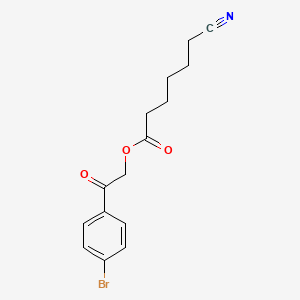

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)

